molecular formula C6H4F2N2O2 B13130137 5-(Difluoromethyl)-2-nitropyridine

5-(Difluoromethyl)-2-nitropyridine

Cat. No.: B13130137
M. Wt: 174.10 g/mol
InChI Key: MAQFTUVXRPPHAO-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-nitropyridine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group and a nitro group attached to a pyridine ring. The unique structural features of this compound make it a valuable entity in the synthesis of pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Difluoromethyl)-2-nitropyridine typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using difluoromethylating agents under specific reaction conditions. This process often employs metal catalysts such as copper or silver to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Difluoromethyl)-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 5-(Difluoromethyl)-2-aminopyridine, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Difluoromethyl)-2-nitropyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-nitropyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-2-nitropyridine
  • 5-(Chloromethyl)-2-nitropyridine
  • 5-(Bromomethyl)-2-nitropyridine

Comparison: Compared to its analogs, 5-(Difluoromethyl)-2-nitropyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable entity in drug design and other applications .

Properties

Molecular Formula

C6H4F2N2O2

Molecular Weight

174.10 g/mol

IUPAC Name

5-(difluoromethyl)-2-nitropyridine

InChI

InChI=1S/C6H4F2N2O2/c7-6(8)4-1-2-5(9-3-4)10(11)12/h1-3,6H

InChI Key

MAQFTUVXRPPHAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)F)[N+](=O)[O-]

Origin of Product

United States

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